Iron acetylacetone

Vue d'ensemble

Description

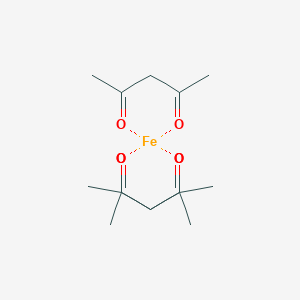

Iron acetylacetone, also known as Iron (III) acetylacetonate or Ferric acetylacetonate, is an organometallic compound that comprises iron and acetylacetone . It is a coordination complex derived from the acetylacetonate anion and metal ions . The ligand acetylacetonate is a β-diketone often abbreviated as “acac” . It is a red air-stable solid that dissolves in nonpolar organic solvents .

Synthesis Analysis

The synthesis of Iron acetylacetone involves the reaction of iron (III) hydroxide with acetylacetone . This reaction readily gives highly crystalline tris(acetylacetonato)iron (III), [Fe(acac)3], in very high yield .Molecular Structure Analysis

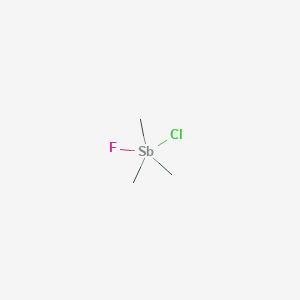

Fe(acac)3 is an octahedral complex with six equivalent Fe-O bonds with bond distances of about 2.00 Å . The regular geometry is consistent with a high-spin Fe3+ core . As the metal orbitals are all evenly occupied, the complex is not subject to Jahn-Teller distortions and thus adopts a D3 molecular symmetry .Chemical Reactions Analysis

Iron acetylacetone has been used in a variety of catalytic reactions . It has been employed in nanoparticle research, polymer science, and catalysis . It has also been used in the reaction with metallic iron in the presence of oxygen .Physical And Chemical Properties Analysis

Iron acetylacetone is a red air-stable solid that dissolves in nonpolar organic solvents . It forms a six-membered chelate ring when both oxygen atoms bind to the metal .Applications De Recherche Scientifique

Hydrogen Atom Transfer (HAT)

Fe(acac)3 is used in Hydrogen Atom Transfer (HAT) reactions. This process involves the transfer of a hydrogen atom from one molecule to another and is a fundamental type of reaction in organic chemistry .

Cross-Coupling Reactions

Fe(acac)3 is also used in cross-coupling reactions. These are reactions where two different organic compounds are joined with the aid of a metal catalyst .

Lewis Acid

Fe(acac)3 can act as a Lewis acid. In chemistry, a Lewis acid is a substance that can accept a pair of electrons to form a new bond .

Oxidations and Radical Transformations

Fe(acac)3 is used in oxidation and radical transformation reactions. These reactions involve the loss of electrons from a molecule or the formation of radicals, which are molecules with unpaired electrons .

5. Synthesis and Use of Alkynes and Allenes Fe(acac)3 is used in the synthesis and use of alkynes and allenes. These are types of hydrocarbons, compounds made up of hydrogen and carbon .

Industrial Applications

Metal acetylacetonato complexes, including Fe(acac)3, have found applications in various industrial processes such as vulcanization in rubber technology, as additives in polymer, plastic and paint industries, for metal plating from organic solvents, for extraction and separation of metals, and also as semiconductors and antioxidants .

Mécanisme D'action

Target of Action

Iron acetylacetone, often abbreviated as Fe(acac)3, is a ferric coordination complex featuring acetylacetonate (acac) ligands . It is part of a family of metal acetylacetonates and is used as a reagent in synthetic chemistry . The primary targets of Fe(acac)3 are the molecules involved in various chemical transformations such as oligomerization, polymerization, hydrogenation, isomerization of alkynes, coupling of organic halides, and trans-esterifications .

Mode of Action

Fe(acac)3 interacts with its targets through its acetylacetonate ligands. These ligands are β-diketones that exist in two rapidly inter-convertible tautomeric forms . Typically, both oxygen atoms of the ligand bind to the iron to form a six-membered chelate ring . This binding can occur in several ways, such as acetylacetonato ion complexes, neutral acetylacetone complexes, olefin complexes, or carbon-bonded complexes .

Biochemical Pathways

Fe(acac)3 plays a significant role in various catalyzed reactions. It has been demonstrated in several total syntheses . For instance, Fe(acac)3 catalyzes the dimerization of isoprene to a mixture of 1,5-dimethyl-1,5-cyclooctadiene and 2,5-dimethyl-1,5-cyclooctadiene . It also catalyzes the ring-opening polymerization of 1,3-benzoxazine . These reactions indicate that Fe(acac)3 affects multiple biochemical pathways, leading to a variety of downstream effects.

Pharmacokinetics

It is known that fe(acac)3 is a red air-stable solid that dissolves in nonpolar organic solvents . This suggests that its bioavailability could be influenced by these properties.

Result of Action

The molecular and cellular effects of Fe(acac)3’s action depend on the specific reaction it is involved in. For example, in the dimerization of isoprene, Fe(acac)3 promotes the formation of specific cyclic compounds . In the ring-opening polymerization of 1,3-benzoxazine, it facilitates the formation of polymers .

Action Environment

The action, efficacy, and stability of Fe(acac)3 can be influenced by various environmental factors. For instance, the presence of other molecules can affect the binding of acetylacetone to iron . Additionally, the solvent used can impact the solubility and therefore the bioavailability of Fe(acac)3

Safety and Hazards

Orientations Futures

Iron acetylacetone has been the subject of research as a potential catalyst for carbon dioxide reduction . It is also being explored for its role in nanoparticle research, polymer science, and catalysis . The ultimate goal of this effort is towards the development of catalysts that impart the selectivities, reactivity, and atom economy needed for cost-effective approaches to a variety of critical chemical transformations .

Propriétés

IUPAC Name |

iron;pentane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H8O2.Fe/c3*1-4(6)3-5(2)7;/h3*3H2,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KULJRCSOKIBGHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)C.CC(=O)CC(=O)C.CC(=O)CC(=O)C.[Fe] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24FeO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Iron;pentane-2,4-dione | |

CAS RN |

14024-18-1 | |

| Record name | Iron acetylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43622 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-6-nitroimidazo[1,2-a]pyridine](/img/structure/B76779.png)

![Thiazolo[4,5-b]pyridine-2,5-diamine](/img/structure/B76785.png)